molecular formula C3H4BrNO B2646695 2-Bromoethyl isocyanate CAS No. 42865-19-0

2-Bromoethyl isocyanate

Cat. No. B2646695
CAS RN: 42865-19-0
M. Wt: 149.975
InChI Key: JLHTVZLEHOQZBM-UHFFFAOYSA-N
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Patent
US08530493B2

Procedure details

To a solution of 5.5 mg (1RS,3SR)-6-(1,1-difluoro-methoxy)-1-(3-hydroxy-phenyl)-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester in 10 ml 2-butanon are added 132 μl bromoethyl isocyanate. The mixture is heated to reflux for 30 h. An aqueous solution of sodium bicarbonate is added and the mixture is extracted with ethyl acetate. The organic layer is washed with brine and dried with magnesium sulfate. The solvent is removed at reduced pressure. After column chromatography (silica gel; toluene, ethyl acetate 4:1) and trituration with diisopropylether, 550 mg (61%) of the title compound are obtained as a colorless solid. MS: m/z (MH+)=519.9/522.0
Name
(1RS,3SR)-6-(1,1-difluoro-methoxy)-1-(3-hydroxy-phenyl)-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester
Quantity
5.5 mg
Type
reactant
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1([CH3:29])[CH2:17][C:16]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([O:18][CH:19]([F:21])[F:20])[CH:14]=3)[NH:9][C:8]=2[CH:7]([C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([OH:28])[CH:23]=2)[NH:6]1)=[O:4].[Br:30][CH2:31][CH2:32][N:33]=[C:34]=[O:35].C(=O)(O)[O-].[Na+].[CH3:41][C:42](=[O:45])[CH2:43]C>>[CH:5]([O:45][CH:42]([CH3:43])[CH3:41])([CH3:17])[CH3:3].[Br:30][CH2:31][CH2:32][N:33]1[C:34](=[O:35])[N:6]2[CH:7]([C:22]3[CH:27]=[CH:26][CH:25]=[C:24]([OH:28])[CH:23]=3)[C:8]3[NH:9][C:10]4[C:15]([C:16]=3[CH2:17][C:5]2([CH3:29])[C:3]1=[O:4])=[CH:14][C:13]([O:18][CH:19]([F:21])[F:20])=[CH:12][CH:11]=4 |f:2.3|

Inputs

Step One
Name
(1RS,3SR)-6-(1,1-difluoro-methoxy)-1-(3-hydroxy-phenyl)-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester
Quantity
5.5 mg
Type
reactant
Smiles
COC(=O)C1(NC(C=2NC3=CC=C(C=C3C2C1)OC(F)F)C1=CC(=CC=C1)O)C
Name
Quantity
132 μL
Type
reactant
Smiles
BrCCN=C=O
Name
Quantity
10 mL
Type
reactant
Smiles
CC(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 h
Duration
30 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(C)C
Name
Type
product
Smiles
BrCCN1C(C2(N(C(C=3NC4=CC=C(C=C4C3C2)OC(F)F)C2=CC(=CC=C2)O)C1=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.